molecular formula C23H49NO3 B14225676 (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol CAS No. 796844-54-7

(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol

Cat. No.: B14225676
CAS No.: 796844-54-7
M. Wt: 387.6 g/mol
InChI Key: RXTWXBOGZDLDFL-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol: is a synthetic compound with a complex structure that includes a long octadecyl chain, a hydroxyethyl group, and a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecylamine, ethylene oxide, and glycerol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of ethers or esters.

Scientific Research Applications

(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.

    Medicine: Research is ongoing to explore its use in pharmaceutical formulations, particularly in enhancing the bioavailability of hydrophobic drugs.

    Industry: It is utilized in the production of cosmetics and personal care products due to its moisturizing and emulsifying properties.

Mechanism of Action

The mechanism of action of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol involves its interaction with biological membranes. The long octadecyl chain allows it to integrate into lipid bilayers, thereby stabilizing the membrane structure. The hydroxyethyl and diol groups contribute to its hydrophilic properties, facilitating interactions with aqueous environments. This amphiphilic nature makes it an effective emulsifying agent and enhances its ability to deliver hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-[(2-Hydroxyethyl)(hexadecyl)amino]propane-1,2-diol: Similar structure but with a shorter hexadecyl chain.

    (2S)-3-[(2-Hydroxyethyl)(dodecyl)amino]propane-1,2-diol: Contains a dodecyl chain instead of an octadecyl chain.

Uniqueness

The uniqueness of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol lies in its long octadecyl chain, which provides enhanced hydrophobic interactions and greater stability in lipid bilayers compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong membrane integration and stabilization.

Properties

CAS No.

796844-54-7

Molecular Formula

C23H49NO3

Molecular Weight

387.6 g/mol

IUPAC Name

(2S)-3-[2-hydroxyethyl(octadecyl)amino]propane-1,2-diol

InChI

InChI=1S/C23H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(19-20-25)21-23(27)22-26/h23,25-27H,2-22H2,1H3/t23-/m0/s1

InChI Key

RXTWXBOGZDLDFL-QHCPKHFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN(CCO)C[C@@H](CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCO)CC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.